molecular formula C16H15ClN4O4S B2911006 3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034271-85-5

3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B2911006
CAS RN: 2034271-85-5
M. Wt: 394.83
InChI Key: BJQYXJLRKWCHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClN4O4S and its molecular weight is 394.83. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Organic Synthesis

This compound could serve as a catalyst in organic synthesis. Its structure implies that it might be involved in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry. For instance, similar sulfonamide structures have been used to catalyze the synthesis of xanthene derivatives, which have significant biological activities .

Development of Analgesics

The pyrido[2,3-d]pyrimidin-3(4H)-yl moiety within the compound suggests potential analgesic properties. Research on related benzothiazine derivatives has shown high analgesic effects, indicating that this compound could be part of a targeted search for new pain control agents .

properties

IUPAC Name

3-chloro-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O4S/c1-10-12(17)5-2-6-13(10)26(24,25)19-8-9-21-15(22)11-4-3-7-18-14(11)20-16(21)23/h2-7,19H,8-9H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQYXJLRKWCHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide

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